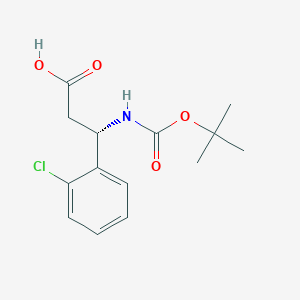

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

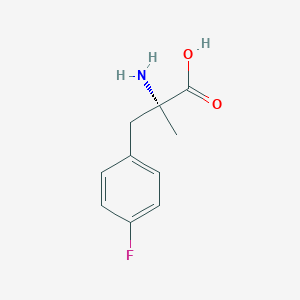

“(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C14H18ClNO4 . It is a derivative of phenylalanine .

Molecular Structure Analysis

The molecular structure of this compound includes a carboxylic acid group, an amino group protected by a Boc group, and a 2-chlorophenyl group . The compound has a chiral center, and the specified “(S)” configuration indicates the spatial arrangement of these groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.75 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Wissenschaftliche Forschungsanwendungen

Application in Synthetic Organic Chemistry

- Specific Scientific Field: Synthetic Organic Chemistry .

- Summary of the Application: The tert-butoxycarbonyl (Boc) group is widely used in synthetic organic chemistry. It is often used for the protection of amines in the synthesis of various organic compounds .

- Methods of Application: A method has been developed for the direct introduction of the Boc group into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch process .

- Results or Outcomes: The use of flow microreactors for the introduction of the Boc group has been found to be more efficient and versatile. It allows for a more sustainable synthesis process .

Application in Biocatalytic Processes

- Specific Scientific Field: Biocatalysis .

- Summary of the Application: The tert-butyl group, which is a part of the Boc group, has been found to have unique reactivity patterns that are useful in biocatalytic processes .

- Methods of Application: The tert-butyl group is used in chemical transformations, and its unique reactivity pattern is utilized in biosynthetic and biodegradation pathways .

- Results or Outcomes: The use of the tert-butyl group in biocatalytic processes has been found to be beneficial due to its unique reactivity pattern .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S)-3-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKHFGREKMCWAU-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426614 |

Source

|

| Record name | AG-F-70928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid | |

CAS RN |

507472-15-3 |

Source

|

| Record name | AG-F-70928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B112607.png)

![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)

![2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B112631.png)